3-chloro-N-(3-nitrophenyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This core structure is a key pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. The benzamide scaffold is prevalent in numerous clinically significant drugs, highlighting its importance in medicinal chemistry. mdpi.com Research into benzamide derivatives is a dynamic and extensive field, driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov Compounds within this family have been developed as antipsychotics, antiemetics, and gastroprokinetic agents, demonstrating the versatility of the benzamide core in interacting with biological systems. bldpharm.com
Overview of Substituted Benzamide Derivatives in Scientific Investigations
The true chemical diversity and therapeutic potential of benzamides are unlocked through the addition of various substituents to the aromatic rings. These substitutions can profoundly influence the molecule's physical, chemical, and biological properties. ontosight.ai Scientific investigations have shown that substituted benzamides possess a wide array of biological activities, including:
Antipsychotic and Antidepressant Effects: Compounds like amisulpride, a substituted benzamide, selectively modulate dopamine (B1211576) D2/D3 receptors and are used to treat dysthymia and the negative symptoms of schizophrenia. bldpharm.com
Anticancer Activity: Certain benzamide derivatives have been identified as potent tubulin inhibitors, which disrupt microtubule formation in cancer cells, leading to mitotic arrest and apoptosis. mdpi.com
Enzyme Inhibition: Various substituted benzamides have been designed to inhibit enzymes like carbonic anhydrases and cholinesterases, which are targets for treating conditions ranging from glaucoma to Alzheimer's disease. mdpi.com
Antimicrobial and Antifungal Activity: The presence of specific functional groups, such as halogens and nitro groups, on the benzamide framework has been linked to significant antimicrobial and antifungal properties. ontosight.airesearchgate.net
The specific nature and position of these substituents are critical in determining the compound's target and potency.
Rationale for Focused Research on 3-chloro-N-(3-nitrophenyl)benzamide
While extensive research into the broad class of substituted benzamides is well-documented, specific investigations into this compound are less prevalent in publicly accessible literature. The rationale for its study is therefore largely based on its distinct chemical architecture and the known activities of related compounds.
The molecule itself consists of a 3-chlorobenzoyl group linked via an amide bond to a 3-nitrophenyl ring. The presence and positioning of the chloro and nitro groups are significant. Halogenation is a common strategy in drug design to enhance biological activity, while the nitro group is a versatile functional group known to be a key component in various pharmacologically active agents. ontosight.aimdpi.com
A plausible and efficient method for its synthesis is the Schotten-Baumann reaction, which involves reacting an acyl chloride with an amine. mdpi.com A detailed study on the synthesis and crystal structure of the closely related isomer, 3-chloro-N-(2-nitrophenyl)benzamide , provides a strong template for understanding the target compound. nih.gov In that study, the ortho-isomer was synthesized by reacting 3-chlorobenzoic acid with thionyl chloride to form the acyl chloride, which was then reacted with 2-nitroaniline. nih.gov A similar pathway, substituting 3-nitroaniline (B104315) as the reactant, would yield the target compound, this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H9ClN2O3 | nih.gov |
| Molecular Weight | 276.68 g/mol | nih.gov |
| CAS Number | 349398-34-1 | N/A |
Further characterization of the related isomer, 3-chloro-N-(2-nitrophenyl)benzamide, revealed key spectral data that can be extrapolated as expected findings for the meta-isomer.
| Parameter | Finding |
|---|---|
| Synthesis Method | Reaction of 3-chlorobenzoic acid with thionyl chloride, followed by addition of 2-nitroaniline. |
| Crystal System | Monoclinic |
| Key IR Spectra Peaks (cm-1) | 3348 (amide N-H stretch), 1684 (amide C=O stretch), 1499 & 1342 (-NO2 stretch) |
| Molecular Geometry | Features an intramolecular N-H···O hydrogen bond. |
Given the established antimicrobial and anticancer potential of other chloro- and nitro-substituted benzamides, focused research on this compound is warranted to determine if its unique substitution pattern confers novel or enhanced biological activity. ontosight.aiontosight.ai
Current Gaps and Future Research Avenues in Substituted Benzamide Chemistry
The primary research gap concerning this compound is the lack of published data on its biological activity. While the chemistry of benzamides is mature, the functional consequences of specific substitution patterns, such as the one in this molecule, remain a fertile ground for investigation.
Future research should prioritize the following:
Definitive Synthesis and Characterization: Synthesizing this compound and performing full spectral characterization (including 1H-NMR, 13C-NMR, and mass spectrometry) to confirm its structure unequivocally.
Biological Screening: Conducting comprehensive screening of the compound for a range of biological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory effects.
Structural Biology: Determining the crystal structure of the compound to understand its three-dimensional conformation and intermolecular interactions, which can provide insights into its potential binding to biological targets.
Comparative Studies: Performing comparative studies against its ortho- and para-nitrophenyl (B135317) isomers to elucidate how the position of the nitro group influences its activity (Structure-Activity Relationship, SAR).
Such studies would not only fill the existing knowledge gap but also contribute to the broader understanding of how specific substitutions on the benzamide scaffold can be fine-tuned to develop next-generation therapeutic agents. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
349398-34-1 |
|---|---|
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
3-chloro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(8-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
GORSPJXMKNAKBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Synthesis Strategies
Established Synthetic Pathways for 3-chloro-N-(3-nitrophenyl)benzamide and its Analogues
The construction of the core amide linkage in this compound is central to its synthesis. Several well-established methods have been successfully applied to achieve this transformation.
Classical Amide Coupling Reactions
The most direct and widely used method for synthesizing this compound is through classical amide coupling reactions. This typically involves the reaction of an activated carboxylic acid derivative with an amine. The Schotten-Baumann reaction, for instance, provides a facile and rapid method for synthesizing amide bonds from amines and acyl chlorides. mdpi.com
In a typical procedure, 3-chlorobenzoyl chloride is reacted with 3-nitroaniline (B104315) in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com Common bases include triethylamine (B128534) or pyridine. The reaction is generally carried out at room temperature and can be completed within a few hours.
Another common approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com In this method, 3-chlorobenzoic acid is activated in situ by the coupling agent, which then reacts with 3-nitroaniline to form the desired amide. This method is often preferred when starting from the carboxylic acid, as it avoids the need to prepare the more reactive acyl chloride. chemicalbook.com
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |
| 3-chlorobenzoyl chloride | 3-nitroaniline | Triethylamine | Dichloromethane | This compound |
| 3-chlorobenzoic acid | 3-nitroaniline | EDCI, DMAP | Dichloromethane | This compound |
Multi-Step Synthesis Approaches from Precursor Molecules
In some instances, the synthesis of this compound may be part of a larger synthetic sequence, starting from precursor molecules that require several transformations. For example, a multi-step synthesis could begin with a nitration reaction on a suitable benzoic acid derivative. truman.edu
A plausible multi-step route could involve the nitration of 3-chlorobenzoic acid to introduce the nitro group at the desired position on a separate aromatic ring, which is then coupled. However, a more common strategy involves synthesizing the two aromatic components separately and then coupling them. For instance, starting from 2-chloro-4-nitrobenzoic acid, a series of reactions can lead to related benzamide (B126) derivatives. nih.govresearchgate.net A general strategy involves the conversion of a precursor like 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid to an intermediate acid, which is then activated (e.g., with thionyl chloride) and reacted with an appropriate aniline (B41778) to yield the final N-aryl benzamide. nih.gov While not a direct synthesis of the title compound, these multi-step approaches highlight the versatility of synthetic routes to complex benzamides. libretexts.org
Utilization of Advanced Reaction Conditions and Catalytic Systems
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of amide bond formation.
Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has been shown to accelerate amide coupling reactions, often leading to higher yields in significantly shorter reaction times compared to conventional methods. thieme-connect.comthieme-connect.comnih.govresearchgate.netrsc.org This technique enhances mass transfer and can promote reactions that are sluggish under silent conditions. For the synthesis of benzamide derivatives, ultrasound can be employed in conjunction with standard coupling reagents to drive the reaction to completion more efficiently. thieme-connect.comthieme-connect.com
Palladium-Catalyzed Methods: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. syr.eduyoutube.com These methods can be adapted for the synthesis of N-aryl amides from aryl halides or pseudohalides and amides. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to afford the N-aryl amide and regenerate the active catalyst. syr.eduyoutube.com The choice of ligand is crucial for the success of these reactions. nih.gov
C-H Activation Strategies: Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules. nih.govnih.govrsc.org In the context of benzamide synthesis, transition metal catalysts, including palladium, rhodium, and cobalt, can facilitate the direct coupling of a C-H bond on one aromatic ring with an amine or another coupling partner. nih.govrsc.orgacs.orgacs.orgacs.org This approach avoids the pre-functionalization of starting materials, thus shortening the synthetic sequence. For instance, a directed C-H arylation of a benzamide with an aryl iodide can be achieved using a palladium catalyst. acs.org These methods offer a powerful way to construct complex benzamide analogues. acs.org
| Method | Catalyst/Condition | Key Advantage |
| Ultrasound-Assisted Synthesis | Ultrasound irradiation | Reduced reaction times, improved yields thieme-connect.comthieme-connect.com |
| Palladium-Catalyzed Coupling | Pd catalyst, phosphine (B1218219) ligand | High efficiency for C-N bond formation syr.edunih.gov |
| C-H Activation | Transition metal catalyst (Pd, Rh, Co) | High atom economy, avoids pre-functionalization nih.govnih.govrsc.org |
Synthesis of Chemically Modified Derivatives and Analogues
The core structure of this compound can be systematically modified to generate libraries of analogues for various research purposes, such as structure-activity relationship (SAR) studies. nih.gov
Strategies for Structural Diversification and Library Generation
The generation of a diverse library of analogues typically involves varying the substituents on both aromatic rings and modifying the central amide linkage. Combinatorial chemistry approaches, where different benzoic acid derivatives are reacted with a range of anilines, can rapidly produce a large number of distinct compounds.
The use of solid-phase synthesis can further streamline the process of library generation. In this technique, one of the starting materials is attached to a solid support, and the subsequent reactions are carried out. After the final step, the desired product is cleaved from the support. This allows for easy purification, as excess reagents and byproducts can be simply washed away.
Targeted Substituent Modifications at Aromatic Rings and Amide Linkage
Specific modifications to the structure of this compound can be made to fine-tune its properties.
Aromatic Ring Modifications: The electronic and steric properties of the molecule can be altered by introducing different substituents on either the 3-chlorobenzoyl or the 3-nitrophenyl ring. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can be incorporated. The position of these substituents can also be varied to explore different isomers. Halogen atoms like fluorine or bromine can be introduced to modulate lipophilicity and potential halogen bonding interactions. nih.gov
Amide Linkage Modifications: The amide bond itself can be modified. For instance, N-alkylation or N-arylation can be performed to create tertiary amides. The hydrogen atom of the amide can be replaced with various functional groups to explore their impact on the molecule's conformation and biological activity. Furthermore, the amide bond can be replaced with bioisosteres, such as thioamides or reversed amides, to investigate the importance of the amide linkage for a particular application.
| Modification Site | Example Substituents/Modifications | Potential Impact |
| 3-chlorobenzoyl ring | F, Br, OCH3, CF3 | Altered electronics, lipophilicity, and steric profile |
| 3-nitrophenyl ring | CH3, CN, OCH3 | Altered electronics and steric profile |
| Amide Linkage | N-alkylation, N-arylation, thioamide | Modified hydrogen bonding potential and conformation |
Synthesis of Hybrid Molecules Incorporating the Benzamide Core
The synthesis of hybrid molecules from the this compound framework can be approached through various synthetic strategies. These methodologies often involve multi-step reaction sequences that build upon the foundational benzamide structure. A key approach is the derivatization of the benzamide at different positions to link it with other chemical moieties, such as heterocyclic rings or other pharmacologically active groups.
One notable example, while based on a closely related analog, illustrates a common strategy for creating complex benzamide derivatives. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized, with one derivative incorporating the 3-nitrophenyl group. nih.gov The general synthetic pathway for these hybrid molecules involves a multi-step process, beginning with the synthesis of a substituted benzoic acid intermediate, which is then coupled with various anilines or amines. nih.gov
The synthesis of a key intermediate, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid (3), is achieved by refluxing 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-chloroaniline in a solvent such as dimethylformamide (DMF). nih.gov This intermediate is then activated, typically by converting the carboxylic acid to an acyl chloride using an excess of thionyl chloride with a catalytic amount of DMF. nih.gov The resulting 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride (4) is a reactive species ready for coupling. nih.gov
The final step in creating the hybrid molecule involves refluxing the activated intermediate (4) with the desired amine or aniline, in this case, 3-nitroaniline, in a suitable solvent like DMF. nih.gov After the reaction is complete, the product is isolated by pouring the reaction mixture onto crushed ice, followed by filtration, washing, and drying. nih.gov This procedure yielded the hybrid molecule 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-(3-nitrophenyl)benzamide (5r). nih.gov
A detailed breakdown of the synthesis of a representative hybrid molecule is presented in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, p-Chloroaniline | DMF, Reflux | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid |
| 2 | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, DMF (cat.), CaCl2 guard tube | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride |
| 3 | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride, 3-Nitroaniline | DMF, Reflux | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-(3-nitrophenyl)benzamide |
While direct literature on the synthesis of hybrid molecules starting from the exact this compound core is limited, the synthetic strategies employed for analogous compounds provide a clear blueprint for potential hybridization pathways. For instance, the nitro group on the N-phenyl ring of this compound could be chemically modified, such as through reduction to an amine. This resulting amino group would then serve as a handle for coupling with other molecules, for example, through amide bond formation with carboxylic acids or via reactions with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively.
Furthermore, the synthesis of other complex heterocyclic systems incorporating a 3-nitrophenyl moiety suggests additional avenues for creating hybrid structures. For example, the synthesis of 2-{2-[3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid involves the condensation of a hydrazino derivative with 3-nitrobenzaldehyde (B41214) to form a Schiff base, which is then cyclized to form a β-lactam ring. This demonstrates how the 3-nitrophenyl group can be incorporated into more complex heterocyclic frameworks that are then linked to other molecular scaffolds.
Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation
Vibrational Spectroscopy Analysis (FTIR, FT-Raman)
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups and elucidate the structural framework of a molecule by analyzing the vibrations of its bonds.
The experimental Fourier Transform Infrared (FTIR) spectrum of a molecule provides a distinct fingerprint based on its constituent functional groups. While specific experimental data for 3-chloro-N-(3-nitrophenyl)benzamide is not widely published, data from its close isomer, 3-chloro-N-(2-nitrophenyl)benzamide, offers valuable insights into the expected vibrational frequencies. nih.gov The key functional groups—amide (N-H and C=O), nitro (NO₂), and carbon-chlorine (C-Cl)—exhibit characteristic absorption bands.
The N-H stretching vibration of the amide group is typically observed in the region of 3500–3300 cm⁻¹. mdpi.com For the isomeric compound 3-chloro-N-(2-nitrophenyl)benzamide, this band appears at 3348 cm⁻¹, which is indicative of a secondary amide N-H group. nih.gov The carbonyl (C=O) stretching of the amide group is one of the most intense bands in the spectrum and is expected in the 1680-1630 cm⁻¹ range. In the 2-nitro isomer, it is precisely recorded at 1684 cm⁻¹. nih.gov
The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically found in the 1580–1500 cm⁻¹ region, while the symmetric stretch appears around 1380–1320 cm⁻¹. rsc.org For 3-chloro-N-(2-nitrophenyl)benzamide, these have been assigned to bands at 1499 cm⁻¹ (asymmetric) and 1342 cm⁻¹ (symmetric). nih.gov
Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. mdpi.com The C=C stretching vibrations within the aromatic rings typically appear in the 1600–1400 cm⁻¹ range. mdpi.com The C-Cl stretching vibration is expected to be observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.
Table 1: Predicted FTIR Band Assignments for this compound (Based on data from the isomer 3-chloro-N-(2-nitrophenyl)benzamide and general spectroscopic principles)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| ~ 3348 | Medium | N-H stretching (amide) | nih.gov |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretching | mdpi.com |
| ~ 1684 | Strong | C=O stretching (Amide I) | nih.gov |
| ~ 1600-1450 | Medium-Strong | Aromatic C=C stretching | mdpi.com |
| ~ 1540 | Strong | N-H bending (Amide II) & Asymmetric NO₂ stretching | nih.govrsc.org |
| ~ 1342 | Strong | Symmetric NO₂ stretching | nih.gov |
To complement experimental data and provide a more profound understanding of the vibrational modes, quantum chemical calculations are employed. Density Functional Theory (DFT) is a common method used to calculate the optimized geometry and theoretical vibrational frequencies of molecules. rsc.org For related benzamide (B126) structures, calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p). mdpi.com
These theoretical calculations provide a set of harmonic frequencies that can be correlated with the experimental FTIR and FT-Raman spectra. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental values. mdpi.com This correlation allows for a more confident and precise assignment of each vibrational band to a specific atomic motion within the molecule. For instance, complex vibrations in the fingerprint region (below 1500 cm⁻¹) can be accurately assigned by visualizing the atomic displacements associated with each calculated frequency. Such theoretical studies on related benzanilides have been crucial in confirming molecular conformations and understanding intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule, providing information about the carbon skeleton and the chemical environment of protons.
While specific, experimentally verified ¹H NMR data for this compound is not available in the cited literature, a theoretical analysis can predict the expected spectrum. The ¹H NMR spectrum would show a set of signals corresponding to the chemically non-equivalent protons on the two aromatic rings and the single amide proton.
Amide Proton (N-H): A single, broad signal is expected for the amide proton, typically in the downfield region (δ 8-10 ppm), the exact shift being sensitive to solvent and concentration.
Aromatic Protons: The eight aromatic protons would appear as a series of multiplets in the δ 7.0-8.5 ppm range.
The 3-chlorobenzoyl ring has four protons, which would likely appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.
The 3-nitrophenyl ring also contains four protons. The proton positioned between the amide and nitro groups would be the most deshielded and appear furthest downfield.
The integration of the signals would correspond to the number of protons (1H for the amide, and a total of 8H for the aromatic regions). The splitting patterns (multiplicity) would provide information on the neighboring protons, confirming the substitution pattern on the rings.
As with the proton NMR, specific experimental ¹³C NMR data for this compound is not presently available. A proton-decoupled ¹³C NMR spectrum would provide direct information about the carbon framework of the molecule.
Number of Signals: The molecule has 13 carbon atoms. Due to molecular asymmetry, 13 distinct signals are expected in the ¹³C NMR spectrum.
Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded carbon and would appear as a single peak at the lowest field, typically in the δ 165-170 ppm range.
Aromatic Carbons: The twelve aromatic carbons would generate signals in the approximate range of δ 110-150 ppm. The carbons directly attached to the electron-withdrawing chloro and nitro groups, as well as the carbon attached to the amide nitrogen, would have their chemical shifts significantly influenced. For example, the carbon bearing the nitro group (C-NO₂) is expected to be highly deshielded.
For an unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, advanced NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal proton-proton and proton-carbon correlations, allowing for a definitive structural elucidation.
Furthermore, computational methods are increasingly used to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors. rsc.org This method, typically implemented within a DFT framework, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. By comparing the computationally predicted spectrum with the experimental one, each signal can be confidently assigned to a specific hydrogen or carbon atom in the molecule, resolving any ambiguities from the experimental data alone.
Mass Spectrometry for Molecular Structure and Isotopic Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₃H₉ClN₂O₃. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum.
The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of a compound with the formula C₁₃H₉ClN₂O₃.
Table 1: Predicted Mass Spectrometry Data for C₁₃H₉ClN₂O₃
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 277.03746 |
| [M+Na]⁺ | 299.01940 |
| [M-H]⁻ | 275.02290 |
Data sourced from predicted values for the isomer 4-chloro-N-(3-nitrophenyl)benzamide, which shares the same elemental formula.
Analysis of Fragmentation Patterns for Structural Information
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to piece together the compound's structure.
For this compound, the most probable fragmentation pathways would involve the cleavage of the amide bond (C-N), which is a common fragmentation site in such molecules. This would likely lead to the formation of characteristic fragment ions corresponding to the 3-chlorobenzoyl cation and the 3-nitroaniline (B104315) radical cation, or their variants.
Key expected fragmentation patterns include:
Amide Bond Cleavage: The scission of the bond between the carbonyl carbon and the nitrogen atom is a primary fragmentation route. This can lead to the formation of the 3-chlorobenzoyl cation [ClC₆H₄CO]⁺.
Loss of Substituents: Fragmentation can also occur via the loss of the nitro group (-NO₂) or the chlorine atom (-Cl) from the aromatic rings.
A detailed analysis of these patterns allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. However, specific experimental fragmentation data for this compound is not available in the reviewed literature.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination and Conformational Analysis
While the crystal structure for this compound has not been reported, a detailed study of its isomer, 3-chloro-N-(2-nitrophenyl)benzamide , offers significant insights into the likely structural characteristics. The analysis reveals that the molecule is not perfectly planar. The central amide fragment is twisted relative to the two aromatic rings. In the 2-nitro isomer, the mean plane of the amide group forms dihedral angles of 15.2(2)° with the chlorophenyl ring and 8.2(2)° with the nitrophenyl ring. A similar non-planar conformation is expected for the 3-nitro isomer due to steric hindrance and electronic effects.
The crystal data for the isomeric compound 3-chloro-N-(2-nitrophenyl)benzamide is presented below.
Table 2: Crystal Data and Structure Refinement for 3-chloro-N-(2-nitrophenyl)benzamide
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₉ClN₂O₃ |
| Formula Weight | 276.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.6300 (9) |
| b (Å) | 14.1462 (12) |
| c (Å) | 6.7797 (6) |
| β (°) | 105.475 (7) |
| Volume (ų) | 1167.39 (17) |
Data is for the isomer 3-chloro-N-(2-nitrophenyl)benzamide.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen-Halogen Interactions, C-H···O Contacts)
The packing of molecules within a crystal is governed by a network of intermolecular interactions. In the crystal structure of the related isomer, 3-chloro-N-(2-nitrophenyl)benzamide, the molecules are linked by weak C-H···O hydrogen bonds. Specifically, a hydrogen atom from a phenyl ring acts as a donor to the carbonyl oxygen of an adjacent molecule, forming chains that propagate through the crystal.
Hirshfeld Surface Analysis and Quantitative Assessment of Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of space where a molecule is in close contact with its neighbors, providing a detailed picture of the crystal packing environment.
Common contacts that would be analyzed include:
H···H contacts: Typically represent the largest contribution to the surface area.
O···H/H···O contacts: Indicative of hydrogen bonding.
C···H/H···C contacts: Representing van der Waals interactions.
Cl···H/H···Cl contacts: Involving the chlorine substituent.
Although a specific Hirshfeld analysis for this compound has not been reported in the searched literature, this technique would provide invaluable quantitative data on the nature and prevalence of the intermolecular forces governing its solid-state architecture.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-N-(3-nitrophenyl)benzamide |
| 3-chloro-N-(2-nitrophenyl)benzamide |
| 3-chlorobenzoyl cation |
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular choice for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometry. This involves finding the lowest energy conformation. For a molecule like 3-chloro-N-(3-nitrophenyl)benzamide, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angles between the two phenyl rings and the central amide group.
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.
In a typical analysis, the spatial distribution of the HOMO and LUMO across the molecule is visualized. For substituted benzamides, the HOMO is often located on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the electron-withdrawing benzoyl portion of the molecule. The specific locations of the chloro and nitro substituents would significantly influence the energies and distributions of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes, showing typical data obtained from FMO analysis, and is not based on actual calculations for this compound.
| Parameter | Value (eV) | Description |
|---|
Quantum Chemical Descriptors and Advanced Electronic Properties
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are crucial for applications in photonics, including data processing and optical switching. nih.gov Organic molecules, in particular, have garnered significant interest for their potential in NLO applications due to their high nonlinear figure of merit, rapid response times, and the ability to be chemically modified. nih.gov
Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to predict the NLO properties of molecules like this compound. Key parameters investigated include the nonlinear absorption coefficient (β), the third-order refractive index (n2), and the third-order susceptibility (χ3). For instance, a study on a similar benzamide (B126) derivative, Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), revealed significant third-order NLO properties with values of β = 2.780 × 10–4 Cm/W, n2 = 4.104 × 10–9 Cm2/W, and χ3 = 4.138 × 10–6 esu. bohrium.com These calculations, often performed with basis sets like B3LYP/6–311++G(d,p), help in understanding the charge transfer characteristics which are fundamental to NLO activity. bohrium.com The presence of electron-withdrawing groups, such as the nitro group in this compound, can enhance these properties. nih.gov
Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Localized Ionization Energy (ALIE), and Reduced Density Gradient (RDG) Analysis
To gain a deeper understanding of the chemical bonding and electronic structure of this compound, several quantum chemical topology tools are employed.
Electron Localization Function (ELF): ELF is a widely used method to visualize and analyze chemical bonding in molecules. aps.org It provides a measure of electron localization, helping to identify core electrons, lone pairs, and bonding regions. aps.orgresearchgate.net High ELF values typically correspond to regions where electrons are paired. researchgate.net
Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is a descriptor of chemical bonding based on the kinetic-energy density. researchgate.net It helps in visualizing and analyzing various types of chemical bonds, including single, double, and triple bonds. researchgate.net
Average Localized Ionization Energy (ALIE): This parameter provides insights into the electrophilic and nucleophilic reactive sites within a molecule.
Reduced Density Gradient (RDG) Analysis: RDG analysis is a valuable tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, within a molecule and between molecules.
These analyses collectively provide a detailed picture of the electronic landscape of this compound, which is crucial for understanding its reactivity and intermolecular interactions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating the potential of this compound as a therapeutic agent. These computational methods allow for the prediction of its binding affinity to biological targets, the stability of the resulting complexes, and its pharmacokinetic properties.
Molecular Docking Studies for Ligand-Target Recognition and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.com This method provides insights into the binding affinity, represented by a docking score, and the specific interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. mdpi.comresearchgate.net
For derivatives of benzamide, molecular docking studies have been instrumental in identifying potential biological targets. For instance, in studies of similar benzamide derivatives, docking has been used to predict their binding affinity to enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. researchgate.netnih.govtandfonline.com The docking scores and binding energies obtained from these studies help in ranking potential drug candidates and understanding their structure-activity relationships. researchgate.netnih.govtandfonline.com For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking results showed binding energies ranging from -9.7 to -8.0 kcal/mol for α-glucosidase and -9.8 to -7.9 kcal/mol for α-amylase. nih.gov
Molecular Dynamics (MD) Simulations for Investigating Ligand-Protein Complex Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and assess the stability of the binding interactions predicted by docking. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the ligand-protein complex is a key metric used to evaluate its stability during the simulation. researchgate.netnih.gov Stable RMSD values suggest that the ligand remains securely bound within the active site of the protein. researchgate.netnih.gov Such simulations have been used to validate the inhibitory potential of benzamide derivatives against targets like α-glucosidase and α-amylase. researchgate.netnih.govtandfonline.com
In Silico ADMET Predictions for Computational Assessment of Drug-likeness
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in the early stages of drug discovery. nih.govjonuns.com These computational methods assess the "drug-likeness" of a compound by predicting its pharmacokinetic and toxicological properties. nih.govjonuns.com
Key parameters evaluated include:
Lipinski's Rule of Five: This rule assesses the oral bioavailability of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov
Aqueous Solubility: Predicts the solubility of the compound in water, which is crucial for its absorption. nih.gov
Human Intestinal Absorption: Estimates the extent to which the compound will be absorbed from the gut. nih.gov
Blood-Brain Barrier Penetration: Predicts the ability of the compound to cross the blood-brain barrier. nih.gov
Toxicity Risk: Evaluates the potential for various toxicities, such as hepatotoxicity. jonuns.com
Studies on similar benzamide derivatives have shown that these compounds often exhibit good ADMET profiles, with high intestinal absorption and low toxicity risks, making them promising candidates for further development. researchgate.netnih.govresearchgate.net
Structure Activity Relationship Sar Studies for 3 Chloro N 3 Nitrophenyl Benzamide Derivatives
Impact of Substituent Position and Electronic Effects on Molecular Activity
The biological activity of N-phenylbenzamide derivatives is significantly influenced by the position and electronic nature of substituents on both the benzoyl and aniline (B41778) rings. mdpi.comopenstax.org The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, thereby affecting its reactivity and interaction with biological targets. openstax.orgnih.gov
For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 protein. mdpi.com Compounds bearing a cyano group (-CN), a potent EWG, demonstrated a significant decrease in FOXM1 expression, highlighting the importance of this electronic feature for activity. mdpi.com Conversely, the presence of an amino group (-NH2), a strong EDG, can also enhance activity in other contexts. nih.gov
The position of the substituent is equally critical. Studies on substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-tuberculosis agents revealed that the position of substituents on the N-phenyl ring significantly impacted their minimum inhibitory concentration (MIC). rsc.org Similarly, in a study of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine derivatives, the antimicrobial activity was found to be dependent on the position of the methyl group on the aryl ring, with meta and para substitutions showing greater activity than ortho substitution. researchgate.net This underscores that the spatial arrangement of functional groups in relation to the core scaffold dictates the molecule's ability to fit into a receptor's binding site.
The interplay between inductive and resonance effects of substituents also plays a key role. openstax.org For example, a hydroxyl (-OH) group can act as an activating, ortho-para directing group in electrophilic aromatic substitution due to its strong resonance effect, while a nitro (-NO2) group is a deactivating, meta-directing group due to its strong inductive and resonance withdrawing effects. openstax.org These fundamental principles of organic chemistry directly translate to the SAR of benzamide (B126) derivatives, where such electronic shifts can modulate binding affinity and efficacy.
| Compound Series | Substituent Effect on Activity | Reference |
| N-phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing groups (e.g., -CN) on the phenyl ring increased FOXM1 inhibitory activity. | mdpi.com |
| N-alkylphenyl-3,5-dinitrobenzamides | Substituent position on the N-phenyl ring significantly influenced anti-tuberculosis activity. | rsc.org |
| (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimines | Meta and para-methyl substitution on the aryl ring resulted in higher antimicrobial activity compared to ortho substitution. | researchgate.net |
Role of Halogenation and Nitro Groups in Modulating Molecular Interactions and Response
Halogenation and the presence of nitro groups are prominent features in many biologically active N-phenylbenzamide derivatives, and they exert a profound influence on the molecule's properties and interactions. mdpi.comacs.org
Nitro Groups: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring to which it is attached. openstax.orgnih.gov This electronic perturbation can be crucial for biological activity. For example, the reduction of a nitro group by intestinal microorganisms is a key metabolic process that can lead to either detoxification or activation of environmental pollutants containing this functionality. acs.org In the context of drug design, the nitro group can be considered both a pharmacophore and a potential toxicophore. nih.gov Its presence can enhance interactions with nucleophilic sites in proteins and can also lead to redox cycling, which can be harnessed for therapeutic effect or may contribute to toxicity. nih.govsvedbergopen.com In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a nitro group on the phenyl ring was found to be favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov
| Functional Group | Role in Molecular Interactions and Response | Key Findings from Studies | Reference |
| Halogen (e.g., Chlorine) | - Increases lipophilicity- Can enhance metabolic stability- Participates in halogen bonding- Influences electronic properties | In 1-phenylbenzazepine D1 receptor ligands, a 6-chloro group enhanced receptor affinity. | mdpi.com |
| Nitro Group | - Strong electron-withdrawing group- Modulates electronic properties of the aromatic ring- Can be a pharmacophore or toxicophore- Participates in redox cycling | In 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a nitro group on the phenyl ring favored enzyme inhibitory activity. | nih.gov |
Conformational Flexibility and Steric Effects on Receptor Binding and Biological Response
The three-dimensional shape of a molecule, dictated by its conformational flexibility and steric properties, is a critical factor in its ability to bind to a biological receptor and elicit a response. nih.gov For derivatives of 3-chloro-N-(3-nitrophenyl)benzamide, these factors play a significant role in determining their biological activity.
Conformational Flexibility: The central amide bond in N-phenylbenzamides imparts a degree of rotational freedom, allowing the molecule to adopt various conformations. The dihedral angles between the central amide plane and the two flanking benzene (B151609) rings are key conformational parameters. nih.gov In the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide, the central amide fragment is nearly planar, with the chloro- and nitro-substituted benzene rings being twisted relative to this plane. nih.gov This preferred conformation in the solid state may provide insights into the low-energy conformations accessible in solution and at the receptor binding site. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding pocket of a receptor is often a prerequisite for high-affinity binding.
Steric Effects: The size and shape of substituents can create steric hindrance, which can either prevent or promote effective binding to a receptor. nih.gov Bulky substituents can physically obstruct the optimal positioning of the molecule within the binding site, leading to a decrease in activity. Conversely, in some cases, a larger group may be required to fill a specific hydrophobic pocket in the receptor, thereby enhancing binding.
In a study of Schiff bases, it was observed that the position of a methyl group (ortho, meta, or para) had a significant impact on antimicrobial activity, with the ortho-substituted derivative showing lower activity, likely due to steric hindrance near the active site of the target. researchgate.net Similarly, in the development of N-phenyl-2,2-dichloroacetamide analogues as potential anticancer agents, steric factors were considered in the optimization of the pharmacophore to enhance biological activity.
The interplay between conformational flexibility and steric effects is crucial. A molecule must possess sufficient flexibility to adopt the correct binding conformation, but this flexibility can be constrained by the steric bulk of its substituents. Therefore, a careful balance of these properties is necessary for the rational design of potent and selective ligands.
Elucidation of Key Pharmacophoric Features for Rational Design
The rational design of novel and more effective derivatives of this compound hinges on a clear understanding of its key pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Based on the structure of this compound and SAR studies of related N-phenylbenzamide derivatives, several key pharmacophoric elements can be proposed:
Two Aromatic Rings: The presence of two aromatic rings, one derived from benzoyl chloride and the other from aniline, appears to be a fundamental requirement. These rings likely engage in π-π stacking or hydrophobic interactions within the receptor binding pocket.
Amide Linker: The central amide group (-CONH-) serves as a crucial linker, holding the two aromatic moieties in a specific spatial orientation. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide group are likely critical for forming hydrogen bonds with amino acid residues in the target protein.
Nitro Group: The nitro group on the aniline ring is a strong electron-withdrawing feature that significantly influences the electronic distribution of the molecule. This feature could be essential for specific electrostatic or hydrogen bonding interactions with the receptor.
Computational modeling techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship), are invaluable tools for refining pharmacophore models. mdpi.com By correlating the structural features of a series of compounds with their biological activities, these methods can generate a 3D map of the steric and electronic requirements for optimal activity. For instance, in a study of thieno-pyrimidine derivatives, 3D-QSAR analysis helped to identify the key structural features associated with their inhibitory activities. mdpi.com Similarly, pharmacophore optimization of substituted N-phenyl-2,2-dichloroacetamide was performed using molecular modeling to design more potent anticancer agents.
By identifying and understanding these key pharmacophoric features, medicinal chemists can strategically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of new therapeutic agents.
Mechanistic Insights into Molecular Interactions
Binding Mechanisms with Macromolecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
Detailed studies elucidating the binding of 3-chloro-N-(3-nitrophenyl)benzamide to specific enzymes, receptors, or nucleic acids are not extensively available in the public domain. However, based on the general principles of molecular recognition and data from related benzanilide (B160483) structures, a hypothetical binding model can be proposed. The molecule's distinct aromatic regions and hydrogen bonding donors/acceptors suggest it could occupy hydrophobic pockets in proteins while forming specific hydrogen bonds with active site residues.
Characterization of Hydrogen Bonding Networks in Ligand-Target Complexes
The amide group (-CONH-) in this compound is a key player in forming hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are fundamental in the binding of benzamide-based molecules to protein targets.
In the crystal structure of a closely related isomer, 3-chloro-N-(2-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed, which influences the planarity of the molecule. nih.gov Additionally, intermolecular C—H⋯O hydrogen bonds are responsible for linking molecules in the crystal lattice. nih.gov While these are observations from a crystal structure of a related compound, they highlight the inherent capacity of the benzamide (B126) scaffold to participate in hydrogen bonding. In a ligand-target complex, it is highly probable that the amide N-H group would form a hydrogen bond with a backbone carbonyl or an acidic residue (like aspartate or glutamate) in the protein, and the carbonyl oxygen would interact with a hydrogen bond donor like a lysine (B10760008) or arginine residue.
The nitro group (NO2) also presents potential hydrogen bond acceptor sites at its oxygen atoms, further expanding the possible hydrogen bonding network with a biological target.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Functional Group | Donor/Acceptor | Potential Interacting Partner in a Biological Target |
| Amide (N-H) | Donor | Carbonyl oxygen of protein backbone, Asp, Glu |
| Amide (C=O) | Acceptor | N-H of protein backbone, Lys, Arg, His |
| Nitro (NO2) | Acceptor | Lys, Arg, His |
Investigation of Hydrophobic and π-π Stacking Interactions in Binding Pockets
The two aromatic rings of this compound are prime candidates for engaging in hydrophobic and π-π stacking interactions within a protein's binding pocket. These interactions are crucial for the affinity and specificity of ligand binding.
The chloro-substituted benzene (B151609) ring and the nitro-substituted aniline (B41778) ring can interact with hydrophobic amino acid residues such as valine, leucine, isoleucine, and phenylalanine. The chlorine atom, being lipophilic, can further enhance these hydrophobic interactions.
Emerging Research Applications and Potential in Chemical Sciences
Applications as Ligands in Catalytic Systems and Processes
The utility of benzamide (B126) derivatives as ligands in catalytic systems is an area of active research. These compounds can coordinate with metal centers through the amide oxygen and nitrogen atoms, influencing the catalytic activity and selectivity of the metal complex. While direct studies employing 3-chloro-N-(3-nitrophenyl)benzamide as a ligand are not prominent in the literature, the general class of benzamides has been investigated in various catalytic reactions.
For instance, cooperative catalysis involving nickel and aluminum has been shown to be effective for the para-selective alkylation of benzamides. acs.org This highlights the potential of the benzamide functional group to direct and participate in catalytic transformations. Furthermore, bimetallic metal-organic frameworks incorporating benzamide-type structures have been developed as heterogeneous catalysts for amidation reactions. mdpi.com The electronic properties of the substituents on the benzamide scaffold, such as the electron-withdrawing chloro and nitro groups in this compound, could modulate the electron density at the coordination site, thereby tuning the catalytic properties of a potential metal complex. The presence of these groups might influence the stability and reactivity of the resulting catalyst, making this an area ripe for further investigation.
Role as Key Intermediates in the Synthesis of More Complex Organic Molecules
Substituted benzamides are valuable intermediates in organic synthesis due to the versatility of the amide bond and the reactivity of the aromatic rings. The chloro and nitro groups on this compound offer multiple reaction sites for further functionalization, positioning it as a potential building block for more complex molecules.
The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents. This amine can also participate in the formation of heterocyclic rings or further amide bond couplings. The chloro group, being a halogen, can be utilized in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds.
While specific examples detailing the use of this compound as a key intermediate are not extensively documented, the synthesis of related compounds provides a proof of concept. For example, a method for synthesizing 3-chloro-N-acetyliminodibenzyl, an important pharmaceutical intermediate, involves the nitration of an acylated iminodibenzyl, followed by reduction and a Sandmeyer reaction to introduce the chloro group. ontosight.ai This process underscores the utility of nitro and chloro functionalities in the synthesis of complex targets. The general procedures for the synthesis of various N-benzamide derivatives often involve the reaction of an acid chloride with an appropriate amine, a reaction that could be used to synthesize this compound itself or to use it as a starting material for further elaboration. nanobioletters.com
Exploration in Materials Science Research (e.g., Development of Non-Linear Optical (NLO) Materials)
The exploration of organic molecules for applications in materials science, particularly in the field of non-linear optics (NLO), is driven by the potential for creating materials with superior performance characteristics for technologies like optical data storage and processing. Organic NLO materials often possess a donor-pi-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer, a key requirement for high NLO response.
The structure of this compound, with the electron-donating potential of the amide linkage and the electron-withdrawing nature of the nitro group, suggests that it could exhibit NLO properties. The presence of the chloro group can further influence the electronic and crystalline properties of the material.
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The traditional synthesis of benzanilides often involves the use of stoichiometric activating agents like thionyl chloride or coupling reagents such as HATU, which can generate significant chemical waste. ucl.ac.uk Future research will prioritize the development of more efficient and environmentally benign synthetic strategies for 3-chloro-N-(3-nitrophenyl)benzamide, aligning with the principles of green chemistry.
Key areas of exploration include:
Catalytic Amidation: A significant shift away from stoichiometric reagents towards catalytic methods is anticipated. The use of boronic acid catalysts, for instance, has shown promise in promoting amide bond formation with the advantage of generating water as the only byproduct. ucl.ac.uk Similarly, palladium-doped clay catalysts have been effectively used for benzanilide (B160483) synthesis under solvent-free microwave irradiation, offering high yields in short reaction times and the benefit of catalyst recyclability. tandfonline.comresearchgate.net
Biocatalysis: The application of enzymes in amide bond formation is a rapidly growing area of interest. rsc.org Hydrolases in low-water systems or ATP-dependent enzymes could offer highly selective and sustainable routes to this compound under mild reaction conditions. rsc.org
Novel Solvent-Free and Energy-Efficient Methods: Techniques such as trituration of reactants (carboxylic acid and urea) with a catalyst like boric acid followed by direct heating present a simple, solvent-free procedure for amide synthesis. scispace.com Furthermore, the use of Covalent Organic Frameworks (COFs) as photocatalysts under visible light irradiation for synthesizing amides directly from alcohols represents a cutting-edge, sustainable alternative to conventional methods. dst.gov.in
These innovative synthetic approaches promise not only to reduce the environmental impact but also to potentially lower the cost and increase the scalability of this compound production.
| Synthetic Method | Key Advantages | Potential for this compound |
| Palladium-doped Clay Catalysis | Solvent-free, microwave-assisted, recyclable catalyst, high yield. tandfonline.comresearchgate.net | Rapid and efficient synthesis with minimal waste. |
| Biocatalysis (e.g., Hydrolases) | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Enantioselective synthesis of chiral analogues if desired. |
| Boric Acid Catalysis | Solvent-free, simple procedure, readily available catalyst. scispace.com | A straightforward and cost-effective synthetic route. |
| COF-based Photocatalysis | Uses alcohols directly, sustainable, red light activation. dst.gov.in | A novel, green route from alternative starting materials. |
Integration of Advanced Computational Approaches for Predictive Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, the integration of advanced computational models can significantly accelerate the design and optimization of new analogues with desired properties.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can elucidate the key structural features of this compound that are crucial for its biological activity. tandfonline.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogues.
Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, pharmacophore models can be generated to identify the essential spatial arrangement of chemical features required for interaction with a biological target. These models can then be used to screen large virtual libraries of compounds to identify new potential hits. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide valuable insights into the dynamic behavior of this compound when interacting with a biological target, such as a protein binding pocket. innovareacademics.inresearchgate.net This can help in understanding the stability of the interaction and in refining the design of more potent analogues.
Machine Learning and AI: The use of machine learning algorithms and large language models is emerging as a powerful tool for predicting a wide range of small molecule properties, from binding affinities to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. paperswithcode.com Recent advancements have even seen the development of language models specifically trained on large molecular datasets to optimize molecules for desired properties. arxiv.orgopenreview.net
These computational approaches will enable a more rational and less empirical approach to the design of new molecules based on the this compound scaffold.
| Computational Technique | Application for this compound | Expected Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating structural features with biological activity. tandfonline.com | Predictive models to guide the design of more potent analogues. |
| Pharmacophore Modeling | Identifying key interaction features for virtual screening. nih.gov | Rapid identification of new compounds with similar activity profiles. |
| Molecular Dynamics Simulations | Analyzing the stability and dynamics of ligand-target interactions. innovareacademics.inresearchgate.net | A deeper understanding of binding mechanisms for optimization. |
| Machine Learning/AI | Predicting molecular properties and optimizing structures. paperswithcode.comarxiv.orgopenreview.net | Accelerated discovery of lead candidates with improved properties. |
Rational Design and Synthesis of Next-Generation Analogues with Tuned Selectivity
The rational design of next-generation analogues of this compound will be heavily reliant on a thorough understanding of its structure-activity relationships (SAR). The goal is to systematically modify the chemical structure to fine-tune its selectivity and enhance its desired properties, whether for therapeutic or material applications.
Future research in this area should involve:
Systematic SAR Studies: A systematic investigation into how modifications of the three key components of the molecule—the 3-chlorobenzoyl ring, the amide linker, and the 3-nitrophenyl ring—affect its activity and selectivity. For instance, the position and nature of the halogen substituent on the benzoyl ring can significantly influence biological activity. acs.org
Bioisosteric Replacements: The chloro and nitro groups can be replaced with other functional groups with similar steric and electronic properties (bioisosteres) to explore new chemical space and potentially improve properties like metabolic stability or reduce off-target effects.
Conformational Constraints: Introducing conformational constraints into the molecule, for example, by cyclization, could lock it into a more bioactive conformation, leading to increased potency and selectivity.
Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies can allow for the rapid generation of a library of structurally diverse benzanilide derivatives. nih.gov This approach, combined with high-throughput screening, can accelerate the discovery of novel compounds with unique properties.
The insights gained from these studies will be crucial for the development of second-generation molecules with superior performance characteristics.
Interdisciplinary Research Integrating Chemical Synthesis, Advanced Characterization, and Computational Modeling
The complexity of modern scientific challenges necessitates a move away from siloed research towards a more integrated, interdisciplinary approach. The future development of this compound and its analogues will be most successful through a close collaboration between different scientific disciplines.
A successful interdisciplinary framework would involve:
A Synergistic Loop: Computational chemists can design novel analogues with predicted high activity and desirable properties. quora.com Synthetic organic chemists can then develop efficient and sustainable routes to synthesize these target molecules. quora.com Advanced characterization techniques, such as NMR spectroscopy and X-ray crystallography, can be used to confirm the structure and stereochemistry of the synthesized compounds. Finally, biologists and pharmacologists can evaluate the biological activity of the new molecules, and the results can be fed back to the computational chemists to refine their models for the next round of design. acs.org
Bridging Academia and Industry: Fostering collaborations between academic research groups and industrial partners can help to bridge the gap between fundamental research and practical application, ensuring that the development of new compounds is aligned with real-world needs and challenges. acs.org
Training the Next Generation of Scientists: Educational programs in medicinal chemistry and related fields should emphasize interdisciplinary training to equip the next generation of scientists with the skills needed to work effectively in collaborative research environments. acs.org
This integrated approach will not only accelerate the pace of discovery but also increase the likelihood of translating basic research findings into tangible benefits for society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
